molecular formula C7H14N2OS B1420293 N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide CAS No. 1218601-47-8

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide

Cat. No. B1420293
M. Wt: 174.27 g/mol
InChI Key: NYTWLGQVUGEBIU-UHFFFAOYSA-N
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Description

“N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide” is a chemical compound with the CAS Number: 1218601-47-8 . It has a molecular weight of 174.27 . It is a liquid at room temperature .


Synthesis Analysis

Thiazolidine motifs, such as “N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide” includes sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Physical And Chemical Properties Analysis

“N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide” is a liquid at room temperature . It has a molecular weight of 174.27 .

Scientific Research Applications

1. Chemical Structure and Properties

  • The compound N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide, as part of the thiazolidine family, has been the subject of various studies focused on its chemical structure and properties. For instance, the study by Tinant et al. (2010) detailed the crystal and molecular structure of a closely related compound, N-acetyl-L-thiazolidine-4-methyl-carboxamide, providing insights into the thiazolidine ring conformation (Tinant, Declercq, Germain, & Meerssche, 2010).

2. Synthetic Methods and Derivatives

  • Research has also delved into the synthesis and modifications of thiazolidine derivatives. For example, Demir-Ordu et al. (2015) synthesized and investigated the structures of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides using various spectroscopic methods, highlighting the versatility and potential for creating diverse derivatives of thiazolidine compounds (Demir-Ordu, Demir-Dündar, & Oezkirimli, 2015).

3. Potential Applications in Medicinal Chemistry

  • The thiazolidine ring, a crucial feature in the structure of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide, has been explored for its applications in medicinal chemistry. Research conducted by Gayam and Palaniappan (2019) on N-{2-(substituted methylidene)hydrazinylmethyl}-2-substituted1,3-thiazolidine-4-carboxamide derivatives showed promising antibacterial and antifungal activity, suggesting the potential of thiazolidine derivatives in developing new antimicrobial agents (Gayam & Palaniappan, 2019).

4. Application in Antibacterial and Antifungal Agents

  • The antimicrobial potential of thiazolidine derivatives, such as those closely related to N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide, has been a key focus in recent research. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, which exhibited weak to moderate antibacterial and antifungal activities (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).

5. Exploration in Organic Chemistry

  • The thiazolidine structure is a point of interest in organic chemistry. Klika et al. (2002) explored the regioselective synthesis of 2‐Imino‐1,3‐thiazolidin‐4‐ones, demonstrating the chemical flexibility and utility of the thiazolidine ring in synthesizing various organic compounds (Klika, Janovec, Imrich, Suchár, Kristian, Sillanpää, & Pihlaja, 2002).

6. Chemical Reactions and Transformations

  • The study of chemical reactions involving the thiazolidine ring is also a key area of interest. Davis et al. (1991) investigated the alkaline hydrolysis of derivatives containing the thiazolidine ring, providing insights into the chemical behavior and transformation possibilities of these compounds (Davis, Jones, & Page, 1991).

Safety And Hazards

The safety information for “N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2OS/c1-3-9(2)7(10)6-4-11-5-8-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTWLGQVUGEBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1CSCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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